molecular formula C23H25N3O4 B2968570 3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1787855-76-8

3-(3,4-Dimethoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

Cat. No.: B2968570
CAS No.: 1787855-76-8
M. Wt: 407.47
InChI Key: DKKJHLGLMQAUTA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 3,4-dimethoxyphenyl group, a pyrrolidin-2-yl group, and a 1,2,4-oxadiazole ring . These groups are common in many biologically active compounds .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, compounds with similar functional groups are often synthesized through various organic reactions. For instance, the pyrrolidine ring can be synthesized from different cyclic or acyclic precursors . The 1,2,4-oxadiazole ring can be synthesized through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The 3,4-dimethoxyphenyl and pyrrolidin-2-yl groups are likely to contribute to the stereochemistry of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the dimethoxyphenyl and pyrrolidin-2-yl groups could affect its solubility and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds with similar structures have been found to have various biological effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential biological activities of this compound. Given the presence of the functional groups, it could be a candidate for drug discovery .

Properties

IUPAC Name

1-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15-6-8-16(9-7-15)13-21(27)26-12-4-5-18(26)23-24-22(25-30-23)17-10-11-19(28-2)20(14-17)29-3/h6-11,14,18H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKJHLGLMQAUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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